
1-(三氟甲基)环戊烷-1-羧酸
描述
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C7H9F3O2. It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which is further connected to a carboxylic acid group. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis .
科学研究应用
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
作用机制
Target of Action
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid is a pharmaceutical intermediate It is classified as a bronsted acid , which suggests that it may interact with biological targets that have a role in proton (H+) transfer.
Mode of Action
As a Bronsted acid, 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid can donate a proton (H+) to an acceptor (Bronsted base) . The exact mode of action and the resulting changes depend on the specific biological target and the context of the biochemical pathway in which it is involved.
Pharmacokinetics
It is noted that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
As a pharmaceutical intermediate, it may be used to synthesize other compounds with known biological activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool, dry place in a tightly closed container, as it is incompatible with oxidizing agents . These storage conditions suggest that temperature, humidity, and exposure to certain chemicals can affect the stability and efficacy of the compound.
生化分析
Biochemical Properties
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceuticals. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidizing agents, which can affect its stability and reactivity . The trifluoromethyl group in the compound can also influence the binding affinity and specificity of enzymes, making it a valuable tool in biochemical research .
Cellular Effects
The effects of 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can cause changes in the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, its interaction with cell signaling pathways can lead to alterations in cell function, which may have implications for its use in therapeutic applications .
Molecular Mechanism
At the molecular level, 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The trifluoromethyl group is particularly important in these interactions, as it can enhance the binding affinity of the compound to its target molecules . This can result in changes in gene expression and other molecular processes, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid can change over time. The compound’s stability and degradation are influenced by various factors, including its interaction with oxidizing agents . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, including changes in cellular function and potential toxicity . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding how the compound is distributed within the body and its potential effects on different tissues .
Subcellular Localization
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid is localized to specific subcellular compartments, which can influence its activity and function . The compound may have targeting signals or post-translational modifications that direct it to specific organelles, affecting its biochemical properties and interactions .
准备方法
One common method includes the reaction of cyclopentane with trifluoromethyl iodide in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity .
化学反应分析
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride
相似化合物的比较
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds such as:
- 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
- 1-(Trifluoromethyl)pyridine-2-carboxylic acid
- 1-(Trifluoromethyl)benzene-1-carboxylic acid These compounds share the trifluoromethyl group but differ in their ring structures, leading to variations in their chemical properties and applications. The cyclopentane ring in 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid provides unique steric and electronic effects, making it distinct in its reactivity and utility .
属性
IUPAC Name |
1-(trifluoromethyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)6(5(11)12)3-1-2-4-6/h1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQRYPPBAJNZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573465 | |
| Record name | 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
277756-44-2 | |
| Record name | 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)
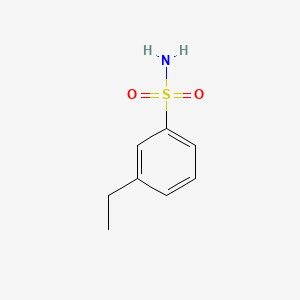
![[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt](/img/structure/B1356120.png)

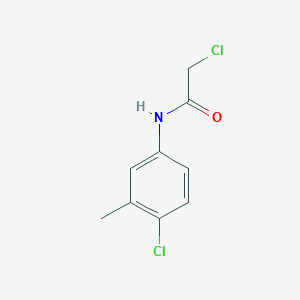
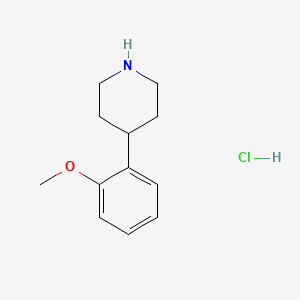
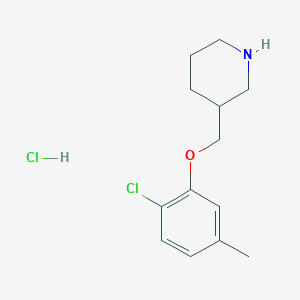
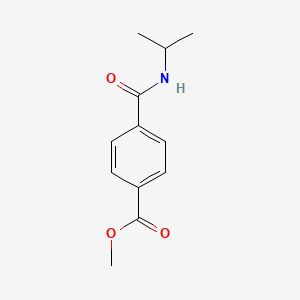

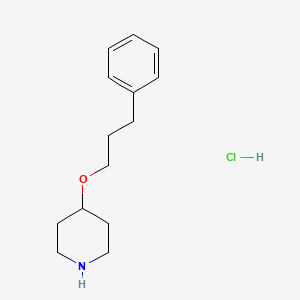
![2-[(2-Chlorobenzyl)amino]nicotinonitrile](/img/structure/B1356160.png)

![Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-](/img/structure/B1356165.png)

